N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods and Chemical Reactivity
Research on similar compounds has led to the development of novel synthesis methods for heterocyclic compounds and intermediates used in medicinal chemistry. For example, studies on azetidinones for carbapenems highlight innovative approaches to synthesizing biologically active molecules, indicating the potential of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide in drug synthesis and design (Selezneva et al., 2018).
Anticonvulsant and Neuroprotective Effects
Research into N-(substituted benzothiazol-2-yl)amides has shown significant anticonvulsant and neuroprotective effects, suggesting that compounds with similar structures could be explored for their potential in treating neurological conditions (Hassan et al., 2012).
Antimicrobial Activities
Compounds such as thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains, indicating the potential of structurally related compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Application in High-Dose Chemotherapy
The study of pharmacokinetically guided dosing of compounds in high-dose chemotherapy reveals the importance of understanding the pharmacokinetics and bioactivity of compounds like this compound for their potential use in cancer treatment protocols (de Jonge et al., 2005).
Anti-Juvenile Hormone Activity
Research on compounds with anti-juvenile hormone activity indicates the potential of this compound in the field of agricultural chemistry, particularly in controlling pest populations and managing insect growth (Furuta et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby preventing the transfer of a methyl group to the ε-NH2 group of H3K27 . This inhibits the formation of trimethylated H3K27 (H3K27me3) and disrupts the subsequent silencing of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway, which is responsible for the methylation of H3K27. This alteration in chromatin structure can lead to the dysregulation of gene expression, which has been implicated in a variety of disease processes, particularly oncogenesis .
Pharmacokinetics
It has been reported that a similar compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has good bioavailability and is able to reach its target in vivo.
Result of Action
The inhibition of EZH2 by this compound leads to the disruption of H3K27 trimethylation and the subsequent silencing of targeted genes. This can result in the reactivation of previously silenced genes, potentially reversing the effects of diseases such as cancer .
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAYBYTBWNUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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